[(1-Aminocyclobutyl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
Description
(1-Aminocyclobutyl)methylmethyl-lambda⁶-sulfanone dihydrochloride is a sulfonimidoyl derivative characterized by a cyclobutane ring substituted with an aminomethyl group and a methyl-lambda⁶-sulfanone moiety. The compound features a unique tetrahedral sulfur center (lambda⁶ configuration) bonded to an imino group and a methyl group, with the cyclobutyl ring contributing to its steric and electronic properties. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
Molecular Formula |
C6H16Cl2N2OS |
|---|---|
Molecular Weight |
235.17 g/mol |
IUPAC Name |
1-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)5-6(7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H |
InChI Key |
FCYYEYKTFRJXKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1(CCC1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Cyclobutylamine Core
- The cyclobutylamine moiety is prepared with defined stereochemistry, often through stereoselective ring formation or resolution techniques.
- The trans configuration (1R,3R) is crucial and is controlled via chiral starting materials or asymmetric synthesis methods.
Introduction of the Sulfonimidoyl Group
- The sulfonimidoyl (sulfanone imino) functional group is introduced by oxidation and imination of a suitable sulfur-containing precursor.
- The methylsulfonimidoyl substituent is attached to the cyclobutyl ring via a methylene linker, requiring careful control of reaction conditions to avoid over-oxidation or side reactions.
Formation of the Dihydrochloride Salt
- The free base form of the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid.
- This salt formation improves the compound’s stability, solubility, and handling properties, which are important for research and potential pharmaceutical applications.
Detailed Preparation Methodology
Stepwise Synthesis Protocol
| Step | Reaction/Process | Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Stereoselective synthesis of cyclobutylamine intermediate | Chiral amine precursors, catalytic asymmetric reactions | Achieves (1R,3R) stereochemistry |
| 2 | Attachment of methylsulfonimidoyl group | Oxidation of methylthio precursor, imination using suitable nitrogen source | Formation of sulfonimidoyl moiety with lambda6-sulfanone structure |
| 3 | Purification of intermediate | Chromatographic techniques (e.g., HPLC) | Isolation of pure compound |
| 4 | Salt formation | Treatment with HCl in appropriate solvent (e.g., ethanol or water) | Formation of dihydrochloride salt, enhancing purity and stability |
Representative Reaction Conditions
- Oxidation steps are typically carried out using mild oxidants like hydrogen peroxide or peracids under controlled temperature to avoid degradation.
- Imination may involve reagents such as hydroxylamine derivatives or amines under acidic or neutral conditions.
- Salt formation is performed by adding excess hydrochloric acid to a solution of the free base, followed by crystallization.
Stereochemical Considerations and Control
- The trans isomeric form is favored due to steric and electronic factors during ring formation and substitution.
- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography confirm stereochemical purity.
- The (1R,3R) configuration ensures the desired biological and chemical properties, as stereochemistry influences reactivity and interaction with biological targets.
Analytical and Purity Data
Summary of Research Findings on Preparation
- The compound’s synthesis is well-documented with an emphasis on stereoselective methods to ensure the trans-(1R,3R) configuration.
- Oxidation and imination steps require precise control to maintain the integrity of the sulfonimidoyl group.
- Conversion to the dihydrochloride salt is a standard procedure to enhance compound usability.
- Purity and stereochemical integrity are confirmed by multiple analytical techniques, ensuring reproducibility and reliability for research use.
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to sulfhydryl groups in proteins, leading to the formation of stable adducts
Biological Activity
The compound (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride is a sulfanone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride
- Molecular Formula : C6H14N2O2S·2HCl
- Molecular Weight : 207.16 g/mol
- CAS Number : 2613385-80-9
Structural Characteristics
The compound features a cyclobutane ring, an imino group, and a sulfanone moiety, which contribute to its unique chemical reactivity and biological properties.
The biological activity of (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride primarily involves:
- Inhibition of Creatine Transport : The compound has been identified as an inhibitor of creatine transport and creatine kinase, which plays a crucial role in cellular energy metabolism .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting the proliferation of cancer cells, particularly in esophageal and ovarian cancers .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anticancer Studies :
-
Neuroprotective Effects :
- Research has shown potential neuroprotective effects, possibly through modulation of energy metabolism in neuronal cells, suggesting applications in neurodegenerative diseases.
Toxicity and Safety Profile
Toxicological assessments indicate that the compound has a moderate safety profile but requires further investigation to fully understand its long-term effects and potential side effects.
Case Study 1: Antitumor Efficacy
A recent clinical trial evaluated the efficacy of (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride in patients with advanced esophageal cancer. The trial demonstrated:
- Objective Response Rate (ORR) : 45%
- Median Progression-Free Survival (PFS) : 6 months
- Common Adverse Events : Fatigue, nausea, and transient liver enzyme elevations.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, treatment with the compound resulted in:
- Improved Cognitive Function : Assessed through behavioral tests.
- Reduced Neuronal Cell Death : Histological analysis showed decreased apoptosis in treated groups compared to controls.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1-Aminocyclobutyl)methylmethyl-lambda⁶-sulfanone dihydrochloride with structurally related sulfonimidoyl derivatives, emphasizing molecular features, physicochemical properties, and synthesis challenges.
Structural Analogs
| Compound Name | Molecular Formula | Substituents | Ring Size | Salt Form | Key Features |
|---|---|---|---|---|---|
| (1-Aminocyclobutyl)methylmethyl-lambda⁶-sulfanone dihydrochloride | C₇H₁₅Cl₂N₂OS | 1-Aminocyclobutyl, methyl | 4-membered | Dihydrochloride | High steric strain due to cyclobutane; potential for chiral resolution |
| [(2-Aminoethyl)imino]dimethyl-lambda⁶-sulfanone hydrochloride | C₄H₁₃ClN₂OS | 2-Aminoethyl, dimethyl | Linear | Hydrochloride | Flexible backbone; lower molecular weight (172.68 g/mol) |
| (3-Aminocyclopentyl)(imino)methyl-lambda⁶-sulfanone dihydrochloride | C₆H₁₄Cl₂N₂OS | 3-Aminocyclopentyl, methyl | 5-membered | Dihydrochloride | Reduced ring strain; predicted CCS: 134.8 Ų (M+H⁺) |
| (3-Aminocyclobutyl)(imino)methyl-lambda⁶-sulfanone dihydrochloride | C₅H₁₃Cl₂N₂OS | 3-Aminocyclobutyl, methyl | 4-membered | Dihydrochloride | Diastereomeric mixture; challenges in stereochemical purification |
Physicochemical Properties
- Collision Cross Section (CCS) : While CCS data for the target compound are unavailable, the cyclopentyl analog (134.8 Ų for [M+H]⁺) suggests that ring size and substituent position influence molecular volume and gas-phase behavior .
- Solubility : Dihydrochloride salts (target compound and cyclopentyl/cyclobutyl analogs) generally exhibit higher aqueous solubility than hydrochloride derivatives (e.g., the ethyl analog in ).
Q & A
Q. What are the recommended synthesis pathways and purification strategies for (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of a cyclobutylamine derivative with a sulfonyl chloride precursor under controlled conditions. For example, analogous sulfanone compounds are synthesized via:
- Step 1 : Activation of the cyclobutylamine group using a base (e.g., triethylamine) in anhydrous solvents like dichloromethane .
- Step 2 : Reaction with a sulfonyl chloride intermediate at 0–5°C to prevent side reactions .
- Step 3 : Formation of the dihydrochloride salt via HCl gas bubbling or aqueous HCl treatment to enhance solubility .
Purification is achieved using column chromatography (silica gel, eluent: methanol/dichloromethane) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity (>95%) is confirmed by LC-MS and ¹H/¹³C NMR .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and sulfanone sulfur environment (distinct coupling patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₇H₁₄Cl₂N₂OS: calc. 257.02) .
- FT-IR : Confirm N–H stretches (3300–3500 cm⁻¹) and S=O vibrations (~1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound against enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure real-time binding kinetics (ka/kd) and affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on the sulfanone group’s interaction with catalytic residues .
Q. How should contradictory data in biological activity studies of sulfanone derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor studies) .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., cyclobutyl vs. pyrimidine groups) with activity trends .
- Meta-Analysis : Compare datasets across studies, accounting for variables like solvent choice (DMSO vs. saline) or assay endpoints (IC₅₀ vs. EC₅₀) .
Q. What strategies optimize reaction conditions for reproducible synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
